Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate
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Overview
Description
Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate is a complex organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 6-methoxy-2-quinolinecarboxylic acid with 3-methoxybenzyl alcohol in the presence of a dehydrating agent such as thionyl chloride. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The quinoline ring can be reduced to form dihydroquinoline derivatives.
Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or carboxylic acids, while reduction of the quinoline ring can produce dihydroquinoline derivatives.
Scientific Research Applications
Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial and anticancer properties. This compound may be explored for similar therapeutic applications.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The quinoline ring can intercalate with DNA, inhibiting the replication of certain microorganisms. Additionally, the methoxy groups can enhance the compound’s binding affinity to specific proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Quinine: A well-known antimalarial drug with a quinoline structure.
Chloroquine: Another antimalarial agent with a similar quinoline core.
Nalidixic Acid: An antibacterial agent with a quinoline nucleus.
Uniqueness
Methyl 6-methoxy-4-((3-methoxybenzyl)oxy)quinoline-2-carboxylate is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other quinoline derivatives. Its methoxybenzyl group may enhance its solubility and bioavailability, making it a promising candidate for further research and development.
Properties
IUPAC Name |
methyl 6-methoxy-4-[(3-methoxyphenyl)methoxy]quinoline-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO5/c1-23-14-6-4-5-13(9-14)12-26-19-11-18(20(22)25-3)21-17-8-7-15(24-2)10-16(17)19/h4-11H,12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYAGQRPQJSIFTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(C=C2OCC3=CC(=CC=C3)OC)C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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